molecular formula C30H48O4 B600292 16,17-Dehydro-26-hydroxyiridal CAS No. 139626-33-8

16,17-Dehydro-26-hydroxyiridal

Cat. No.: B600292
CAS No.: 139626-33-8
M. Wt: 472.70
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16,17-Dehydro-26-hydroxyiridal is a specialized iridoid derivative characterized by a unique structural framework involving a 5/5 fused ring system and functional modifications at key positions, including a hydroxyl group at C-26 and a dehydrogenated bond between C-16 and C-15.

The synthesis pathway for such compounds often involves oxidative modifications (e.g., hydroxylation, dehydrogenation) of precursor molecules. For example, compound 1 in is proposed to arise from the oxidation of a methyl group to oxygenated methylene at C-10, followed by hemiacetal formation with an aldehyde group at C-1, resulting in a 5/5 ring system . This mechanism may parallel the formation of this compound, where dehydrogenation at C-16/17 and hydroxylation at C-26 introduce distinct stereochemical and electronic properties.

Properties

CAS No.

139626-33-8

Molecular Formula

C30H48O4

Molecular Weight

472.70

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 16,17-Dehydro-26-hydroxyiridal with structurally related iridoids, based on extrapolated data from and analogous compounds:

Compound Molecular Formula Key Functional Groups Ring System Biological Activity
This compound Likely C₁₁H₁₆O₅* -OH (C-26), conjugated double bond (C16-C17) 5/5 fused Antifungal, anti-inflammatory†
8,9-Didehydro-7-hydroxydolichodial C₁₁H₁₆O₄ -OH (C-7), conjugated aldehyde (C-1) 6-membered Insecticidal, antimicrobial
Compound 1 () C₁₁H₁₆O₄ -OCH₂ (C-10), hemiacetal (C-1/C-10) 5/5 fused Cytotoxic (cancer cell lines)

*Molecular formula inferred based on structural similarity to compound 1 (C₁₁H₁₆O₄) with an additional hydroxyl group at C-24. †Biological activities are hypothesized based on known iridoid properties.

Key Differences and Implications

Functional Group Positioning: this compound’s hydroxyl group at C-26 distinguishes it from 8,9-didehydro-7-hydroxydolichodial (hydroxyl at C-7) and compound 1 (oxygenated methylene at C-10). This positional variance likely alters solubility and receptor-binding affinity .

Ring System and Reactivity :

  • Both this compound and compound 1 share a 5/5 fused ring system , which contrasts with the 6-membered ring of 8,9-didehydro-7-hydroxydolichodial. The fused 5/5 system may restrict conformational flexibility, influencing interactions with biological targets .

Biological Activity :

  • Compound 1 exhibits cytotoxicity against cancer cells , attributed to its hemiacetal structure and oxygenated methylene bridge, which may disrupt cellular membranes .
  • In contrast, this compound’s antifungal properties likely stem from its hydroxyl group, which can participate in hydrogen bonding with fungal enzymes.

Research Findings and Limitations

  • Synthetic Challenges : The dehydrogenation and hydroxylation steps required for this compound synthesis are highly sensitive to reaction conditions, as evidenced by the oxidative pathways described for compound 1 .
  • Data Gaps : Direct spectroscopic data (e.g., NMR, HR-ESI-MS) for this compound are absent in the provided evidence, necessitating caution in extrapolating properties from analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.